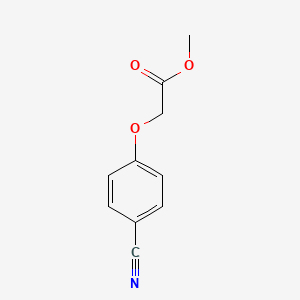
Methyl (4-cyanophenoxy)acetate
説明
Methyl (4-cyanophenoxy)acetate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper describes the synthesis and crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, which shares the cyano and acetoxy functional groups with methyl (4-cyanophenoxy)acetate . The second paper discusses the synthesis of compounds that are precursors to multifunctional heterocyclic systems, indicating the potential reactivity of the cyano group in such compounds .
Synthesis Analysis
The synthesis of related compounds involves the acetylation of hydroxy groups and the reaction of acetonitrile derivatives with ketones. In the first paper, the synthesis of the title compound is achieved by acetylation of a hydroxy group of a cyclohexanol derivative, which was formed by reacting 4-methoxyphenyl acetonitrile with cyclohexanone . This suggests that a similar approach could be used for synthesizing methyl (4-cyanophenoxy)acetate, possibly by reacting 4-cyanophenol with an acetylating agent.
Molecular Structure Analysis
The molecular structure of the compound discussed in the first paper was determined using X-ray crystallography, revealing that the cyclohexane ring adopts a chair conformation and that the structure exhibits intermolecular hydrogen bonds of the type C–H…N and C–H…O . Although the exact structure of methyl (4-cyanophenoxy)acetate is not provided, it can be inferred that it would also exhibit similar types of intermolecular interactions due to the presence of the cyano and ester groups.
Chemical Reactions Analysis
The second paper provides insight into the reactivity of cyano-containing esters, demonstrating that such compounds can be versatile synthons for the preparation of various heterocyclic systems . This implies that methyl (4-cyanophenoxy)acetate could potentially undergo similar transformations to yield polysubstituted heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Physical and Chemical Properties Analysis
While the physical and chemical properties of methyl (4-cyanophenoxy)acetate are not directly reported in the papers, the properties of similar compounds can provide some insight. The first paper indicates that the compound crystallizes in the orthorhombic crystal class and provides specific cell parameters . This information suggests that methyl (4-cyanophenoxy)acetate may also crystallize in a similar manner, and its physical properties such as melting point, solubility, and crystalline structure could be deduced from analogous compounds. The presence of the cyano group also suggests that it would have polar characteristics and could participate in hydrogen bonding, affecting its solubility and boiling point.
科学的研究の応用
Pharmacological Study of Alkyl para-Cyanophenoxy Alkanoates
Research by Kirkiacharian et al. (1989) on alkyl para-cyanophenoxy alkanoates, which include derivatives like methyl (4-cyanophenoxy)acetate, indicated a sedative effect on the central nervous system. This effect was observed to increase with the number of methyl groups substituted, highlighting its potential in neurological studies and applications (Kirkiacharian et al., 1989).
Environmental Impact of Pesticides
A 2012 study by Jørgensen et al. examined the leaching of azoxystrobin (which includes methyl (4-cyanophenoxy)acetate as a component) and its degradation products in agricultural fields. The research highlighted how these compounds could leach through loamy soils, potentially impacting aquatic environments and drinking water resources. This study underscores the environmental considerations related to the use of such chemicals in agriculture (Jørgensen et al., 2012).
Vibrational Excitation Transfer in Chemical Complexes
Chuntonov's 2016 research explored vibrational excitation transfer in a complex involving methyl acetate and 4-cyanophenol. This study contributes to understanding molecular interactions and dynamics, particularly in the context of bio-molecular structures and molecular networking applications (Chuntonov, 2016).
Phytotoxicity of Polyphenols
Capasso et al. (1992) isolated and characterized various polyphenols, including compounds related to methyl (4-cyanophenoxy)acetate. Their study on the phytotoxic effects on tomato and vegetable marrow plants provides insights into the selective toxicity of these compounds, crucial for understanding their ecological impact and potential agricultural applications (Capasso et al., 1992).
Safety and Hazards
特性
IUPAC Name |
methyl 2-(4-cyanophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVSETCJUQQWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)








![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)